(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone
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Overview
Description
The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone
is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure ofThis compound
is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .
Scientific Research Applications
Crystal and Molecular Structure Analysis : The compound has been synthesized and characterized spectroscopically, with its structure confirmed by X-ray diffraction (XRD) study. This type of analysis is crucial for understanding the compound's properties and potential applications (Lakshminarayana et al., 2009).
Synthesis of Related Compounds : Research includes the synthesis of similar compounds, highlighting the versatility and potential for creating a variety of related molecules for different applications, such as in medicinal chemistry or material science (Butcher et al., 2006).
Development of Pharmaceutical Formulations : There has been research into developing suitable formulations for related compounds for use in early toxicology and clinical studies. This includes studies on solubilization and precipitation resistance, which are important for the effective delivery of pharmaceutical compounds (Burton et al., 2012).
Stereospecific Synthesis : Research has been conducted on the stereospecific synthesis of pyrrolidines, which are a class of organic compounds related to the compound . This research is vital for the development of compounds with specific stereochemical configurations, important in drug development and other fields (Oliveira Udry et al., 2014).
Molecular Docking Studies : The compound and its analogs have been the subject of molecular docking studies, which are essential for understanding how these molecules interact with biological targets. This is particularly relevant in drug design and discovery (Lakshminarayana et al., 2018).
Antimicrobial Activities : Research includes the synthesis and evaluation of related compounds for antimicrobial activities. This is crucial for the development of new drugs and treatments for various infections (Hublikar et al., 2019).
Future Directions
The future directions for research on (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone
and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . This could include investigating the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c16-13-4-3-11(7-14(13)17)15(19)18-6-5-12(8-18)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALUUYCMWVTFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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